molecular formula C17H19NO6 B14878533 N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14878533
M. Wt: 333.3 g/mol
InChI Key: ZVUJEENVXQANNH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of pyranocarboxamides This compound is characterized by the presence of a pyran ring fused with a carboxamide group and substituted with methoxy and dimethoxyphenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with various intermediates to form the final compound. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of protective groups and purification steps such as recrystallization or chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context but often include signaling cascades related to cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenethyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C17H19NO6/c1-21-13-5-4-11(8-14(13)22-2)6-7-18-17(20)15-9-12(19)16(23-3)10-24-15/h4-5,8-10H,6-7H2,1-3H3,(H,18,20)

InChI Key

ZVUJEENVXQANNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OC)OC

Origin of Product

United States

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